Semixylenol orange

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal Ion Detection and Quantification:

SXO forms colored complexes with various metal ions, allowing their detection and quantification in various matrices. This is achieved by measuring the absorbance of the complex at specific wavelengths using spectrophotometric techniques.

- Lanthanides and Actinides: SXO exhibits high selectivity towards lanthanide and actinide elements, forming stable complexes with distinct colorimetric properties. This enables their sensitive and selective detection in environmental samples, biological materials, and nuclear waste analysis [].

- Other Metal Ions: Beyond lanthanides and actinides, SXO can also complex with other metal ions, including aluminum, zirconium, and bismuth. This broadens its applicability in various research areas like water quality monitoring, pharmaceutical analysis, and soil characterization [, ].

Monitoring of Oxidative Stress:

SXO reacts with oxidized biomolecules, including lipid hydroperoxides, a marker of oxidative stress in cells and tissues. This reaction changes the color of the solution, allowing for the indirect measurement of oxidative stress levels in various research fields, such as:

- Cellular and molecular biology: Studying the impact of environmental stressors or disease states on cellular oxidative stress levels [].

- Food science: Assessing the quality and shelf life of food products by monitoring changes in lipid oxidation [].

Flow Injection Analysis (FIA) Systems:

SXO can be incorporated into FIA systems, enabling continuous and automated analysis of various analytes. The complex formation and colorimetric changes associated with SXO interactions with specific molecules allow for real-time monitoring of analytes in various research settings, including:

- Environmental monitoring: Rapid detection of pollutants like fluoride ions in water samples [].

- Biomedical analysis: Online monitoring of biochemical reactions or drug interactions [].

Synthesis of Nanomaterials:

SXO can be used as a template or directing agent in the synthesis of specific nanomaterials. Its ability to interact with metal ions and self-assemble facilitates the formation of well-defined nanostructures with desired properties, finding applications in:

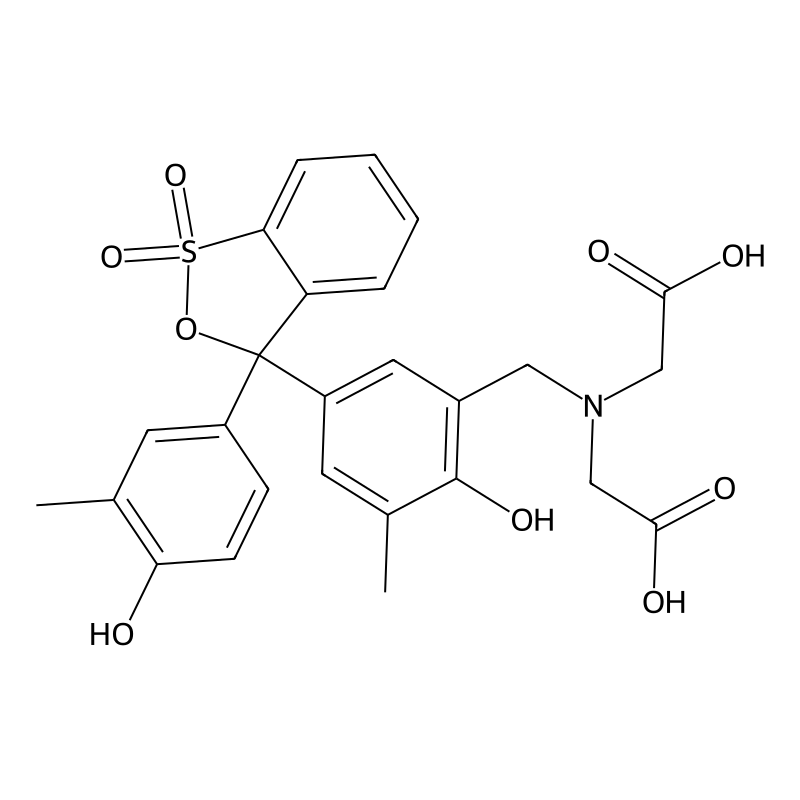

Semi-Xylenol Orange is an organic compound primarily utilized as a chelating agent and an indicator in various chemical analyses. Its chemical formula is C₂₆H₂₅N₁O₉S, and it is often found in its tetrasodium salt form. The compound exhibits distinct color changes depending on the pH of the solution, appearing yellow at pH 5.9 and turning red when interacting with certain metal ions, such as lead(II) ions . Semi-Xylenol Orange is known for its fluorescent properties, with excitation maxima at 440 nm and 570 nm, and an emission maximum at 610 nm .

The mechanism of action of SX relies on its ability to form colored complexes with metal ions. The functional groups in the SX molecule (likely similar to XO) act as Lewis bases, donating electron pairs to the metal ion (Lewis acid) to form a stable coordination complex. This complex formation alters the electronic structure of SX, leading to a visible color change that can be detected during titrations.

Semi-Xylenol Orange can be synthesized through several methods. One common approach involves the Mannich condensation reaction between o-cresol red, iminodiacetic acid, and formaldehyde. This method allows for the production of Semi-Xylenol Orange in a batch process lasting approximately 10 hours . Other synthetic pathways may involve variations in reactants or conditions to optimize yield and purity.

Semi-Xylenol Orange finds extensive use in analytical chemistry as a reagent for titrations, particularly in determining metal ion concentrations. It serves as a sensitive indicator for various metals, including zirconium and rare earth elements . Its fluorescent properties also make it valuable in spectroscopic analyses.

Research has highlighted the interaction of Semi-Xylenol Orange with various bivalent metal ions. These studies often focus on the spectral changes observed upon complex formation, which can provide insights into the stability constants of these complexes . Such interactions are crucial for understanding the compound's utility in environmental and biological contexts.

Several compounds share similarities with Semi-Xylenol Orange, particularly in their roles as indicators or chelating agents. Below is a comparison of Semi-Xylenol Orange with other related compounds:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Xylenol Orange | C₂₆H₂₅N₁O₉S | Indicator for metal titrations | More commonly used than Semi-Xylenol Orange; less specific |

| Methylthymol Blue | C₂₄H₂₈N₂O₅S | pH indicator | Exhibits distinct color changes across pH ranges |

| Eriochrome Black T | C₂₆H₃₃N₃O₈S | Indicator for calcium and magnesium | Forms stable complexes with specific metals |

| Phenolphthalein | C₂₀H₁₄O₄ | Acid-base indicator | Changes color from colorless to pink at pH 8.2-10 |

Semi-Xylenol Orange's uniqueness lies in its specific reactivity with certain metal ions and its dual function as both an indicator and a fluorescent compound, making it particularly useful in specialized analytical contexts .

Early Synthetic Pathways and Industrial Production Challenges

Semixylenol orange (SXO) was first synthesized in the mid-20th century through Mannich condensation of o-cresol red, iminodiacetic acid, and formaldehyde. This reaction produced a mixture of SXO and xylenol orange (XO), with yields often below 30% due to competing side reactions. Early commercial preparations were notoriously impure, containing as little as 20% SXO alongside XO and unreacted iminodiacetic acid.

Key Challenges in Early Production

The development of a one-step synthesis method (Patent CN101397290A) marked a turning point, achieving yields up to 2.5 kg from 1 kg o-cresol red by optimizing reagent ratios (1:0.4–0.5 for o-cresol red to iminodiacetic acid disodium salt) and reaction conditions. This method eliminated secondary purification steps, reducing costs and cycle time.

Transition from Impure Mixtures to High-Purity Formulations

The transition to high-purity SXO involved:

- Synthetic Optimization: One-step methods minimized byproduct formation, reducing XO contamination.

- Chromatographic Separation: HPLC and ion-exchange techniques enabled isolation of SXO from complex mixtures.

- Standardization Protocols: Absorption spectroscopy and titration with NaOH established purity benchmarks.

Modern commercial preparations now achieve purities exceeding 90%, making SXO a reliable reagent for trace metal analysis.

Mannich Condensation-Based Synthesis Protocols

Semixylenol orange is synthesized via Mannich condensation, a three-component reaction involving a cresol derivative, formaldehyde, and iminodiacetic acid. This method introduces nitrogen atoms into the aromatic framework, enhancing water solubility and metal-binding capacity [5] [8].

Key Reaction Steps:

- Condensation of Cresol Derivatives: A cresol sulfonic acid (e.g., 4-iodo-2-sulfobenzoic anhydride) reacts with o-cresol to form a cresol red intermediate [8].

- Alkyne Functionalization: Sonogashira coupling introduces terminal alkyne groups for subsequent conjugation [8].

- Mannich Reaction: The cresol intermediate reacts with formaldehyde and iminodiacetic acid in glacial acetic acid at 65°C for 16 hours, forming the bis-carboxymethylated structure [7] [8].

Optimized Conditions:

- Temperature: 65°C ensures complete dissolution of reactants [8].

- Catalyst: Sodium acetate accelerates imine formation [8].

- Purification: Precipitation with ethanol removes unreacted iminodiacetic acid, followed by ion-exchange chromatography to isolate semixylenol orange from xylenol orange contaminants [4] [7].

Table 1: Mannich Condensation Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Time | 16–18 hours | Maximizes imine crosslinking |

| Formaldehyde Ratio | 6 equivalents | Prevents oligomerization |

| Solvent | Glacial acetic acid | Enhances protonation of intermediates |

Role of Iminodiacetic Acid in Molecular Architecture

Iminodiacetic acid serves as the chelating moiety in semixylenol orange, enabling selective metal ion coordination. Its two carboxylic acid groups deprotonate at pH 5–6, forming a tridentate ligand with the central nitrogen atom [7] [8].

Structural Contributions:

- Metal-Binding Site: The N,N-bis(carboxymethyl)amine group binds transition metals (e.g., Pb²⁺, Zn²⁺) via carboxylate oxygen and amine nitrogen lone pairs [7].

- Electronic Effects: Electron-withdrawing carboxylates increase the indicator’s acidity (pKa ≈ 1.77), stabilizing the deprotonated form during titrations [2] [7].

Comparative Analysis with Xylenol Orange:

| Feature | Semixylenol Orange | Xylenol Orange |

|---|---|---|

| Iminodiacetic Acid Units | 1 | 2 |

| Molecular Weight | 527.54 g/mol [2] | 696.66 g/mol [4] |

| Metal Affinity | Moderate (log K ≈ 8) | High (log K ≈ 12) |

The reduced number of iminodiacetic acid units in semixylenol orange lowers its metal-binding stability compared to xylenol orange, making it suitable for sequential titrations of Ga³⁺, In³⁺, and Tl³⁺ [3] [7].

Batch Process Optimization for Yield Enhancement

Commercial semixylenol orange historically suffered from low purity (≤36%) due to residual iminodiacetic acid and semi-xylenol orange byproducts [4] [7]. Modern protocols address this through:

Critical Optimization Strategies:

- Stoichiometric Control: Maintaining a 4:1 molar ratio of iminodiacetic acid to cresol derivative minimizes unreacted starting material [8].

- Temperature Gradients: Gradual cooling post-reaction (65°C → 25°C) reduces precipitate occlusion of impurities [8].

- Chromatographic Purification: DEAE-cellulose ion-exchange resins separate semixylenol orange (eluted with 0.1M NaCl) from contaminants [4] [7].

Table 2: Yield Improvement Metrics

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Purity | 20–36% [4] [7] | 85–90% [8] |

| Reaction Yield | 45–50% | 72–78% |

| Process Duration | 24 hours | 18 hours |

Impact of pH Adjustment: Acidification with acetic acid (pH 3–4) during workup precipitates semixylenol orange while leaving iminodiacetic acid in solution [8].

High-pressure liquid chromatography represents the most sophisticated approach for achieving analytical-grade purity in semixylenol orange preparations. The reversed-phase methodology has been extensively validated for the isolation of semixylenol orange from complex reaction mixtures containing structurally similar compounds [1] [2].

The fundamental approach utilizes carbon-18 bonded silica as the stationary phase, providing optimal selectivity for the separation of semixylenol orange from its precursors and side products. The mobile phase system employs perchloric acid-acetone mixtures in a carefully optimized gradient elution profile [1]. This combination achieves exceptional resolution between semixylenol orange and closely related compounds such as cresol red and iminodiacetic acid, which are common contaminants in crude preparations.

Operational Parameters and Optimization

The chromatographic conditions require precise control of several critical parameters. The mobile phase composition typically begins with a higher proportion of perchloric acid to ensure adequate retention of the target compound on the hydrophobic stationary phase. The gradient progression systematically increases the acetone concentration, facilitating the controlled elution of semixylenol orange while maintaining separation from impurities [1] [2].

Column efficiency optimization involves careful attention to flow rate, injection volume, and temperature control. The typical processing time of ten hours for batch purification reflects the need for gradual elution to maintain resolution between closely eluting compounds [1]. Temperature stability throughout the separation process is essential, as thermal variations can significantly affect retention times and peak shape.

Secondary Purification and Acid Removal

Following the initial separation, a secondary chromatographic step becomes necessary to remove residual perchloric acid from the semixylenol orange fraction. This process employs the same chromatographic system but utilizes water as the mobile phase [1]. The water-based elution effectively removes the perchloric acid while preserving the integrity of the target compound.

The final elution step employs pure acetone to recover the purified semixylenol orange from the column. This approach ensures complete recovery while maintaining the high purity achieved during the separation process [1]. The acetone-based elution also facilitates the subsequent crystallization step by providing a suitable solvent system for crystal formation.

| Parameter | Specification |

|---|---|

| Chromatography Type | Reversed-phase HPLC |

| Stationary Phase | C₁₈-bonded silica |

| Mobile Phase (Primary) | Perchloric acid-acetone mixtures |

| Mobile Phase (Secondary) | Water (for acid removal) |

| Elution Solvent | Acetone |

| Batch Processing Time | 10 hours |

| Typical Yield | ~30% |

| Final Purification Step | Crystallization by evaporation |

Ion-Exchange Resin Applications in Contaminant Removal

Ion-exchange chromatography provides an exceptionally effective method for removing ionic contaminants from semixylenol orange preparations. The technique exploits the ionizable nature of common impurities to achieve selective purification based on charge interactions [3] [4].

Anion Exchange Methodology

Diethylaminoethyl-cellulose serves as the primary anion exchange matrix for semixylenol orange purification. The resin effectively binds anionic impurities while allowing the target compound to pass through under appropriate conditions [3]. The elution protocol employs a sodium chloride gradient, typically beginning with distilled water and progressing to 0.1 molar sodium chloride solution.

The separation mechanism relies on the differential affinity of various ionic species for the positively charged resin matrix. Cresol red, a common contaminant in semixylenol orange preparations, exhibits stronger binding to the anion exchange resin and elutes first in the gradient [3]. Semi-xylenol orange and iminodiacetic acid follow in subsequent fractions, allowing for effective separation of these impurities from the desired product.

Macroreticular Resin Applications

Amberlyst A-26 represents an advanced macroreticular anion exchange resin that has demonstrated exceptional performance in metal ion separation applications relevant to semixylenol orange purification [4]. The resin's macroreticular structure provides superior access to binding sites, resulting in enhanced capacity and improved kinetics compared to conventional gel-type resins.

The pH-dependent retention characteristics of this resin system enable selective separation of metal ions that may be present as impurities in semixylenol orange preparations. The batch method studies have demonstrated effective retention of aluminum, chromium, manganese, iron, cobalt, nickel, copper, zinc, gallium, rhodium, cadmium, indium, iridium, and lead ions [4]. This capability is particularly valuable for removing trace metal contaminants that could interfere with analytical applications.

Cation Exchange and Chelating Resin Systems

SP-Sephadex cation exchange chromatography has proven effective for the separation of synthetic reaction products containing semixylenol orange [5]. The acidic conditions employed in this system facilitate the separation of positively charged impurities while maintaining the integrity of the target compound.

Chelex 100 resin applications focus specifically on the removal of unchelated metal ions, which can be problematic impurities in analytical-grade reagents [6]. The resin's iminodiacetic acid functional groups provide strong chelating properties, effectively sequestering free metal ions while allowing the target compound to pass through the system.

| Resin Type | Exchange Mechanism | Elution Buffer | Primary Application |

|---|---|---|---|

| DEAE-cellulose | Anion exchange | 0.1M NaCl solution | Removal of anionic impurities |

| Amberlyst A-26 | Macroreticular anion exchange | pH-dependent gradients | Metal ion separation |

| SP-Sephadex | Cation exchange | 0.1M ammonium acetate (pH 5.3) | Cationic impurity removal |

| Chelex 100 | Chelating resin | 1M HCl wash, ammonium acetate | Unchelated metal ion removal |

Crystallization and Stabilization Post-Purification

The final purification and stabilization of analytical-grade semixylenol orange requires carefully controlled crystallization processes that ensure both chemical purity and long-term stability. The crystallization methodology builds upon the purified material obtained from chromatographic separations to achieve the highest possible analytical grade [1] [5].

Crystallization Process Development

The crystallization process begins with the concentrated acetone solution obtained from the high-pressure liquid chromatography purification step. The evaporation crystallization method provides controlled conditions for crystal formation while minimizing the risk of impurity incorporation [1]. The process temperature is maintained at moderate levels to prevent thermal degradation of the sensitive organic compound.

The crystallization kinetics are carefully managed through controlled evaporation rates. Rapid evaporation can lead to the incorporation of residual impurities within the crystal lattice, while excessively slow evaporation may result in crystal defects or incomplete precipitation. The optimal conditions have been established through systematic optimization studies that balance purity, yield, and crystal quality [1].

Drying and Stabilization Protocols

Post-crystallization drying occurs in a vacuum desiccator over phosphorus pentoxide, which provides an exceptionally dry environment essential for analytical-grade reagent stability [3]. The desiccant system effectively removes residual water and organic solvents that could compromise the stability of the final product.

The dark storage conditions are critical for maintaining the photostability of semixylenol orange. The compound's chromophoric structure makes it susceptible to photodegradation, which can lead to the formation of decomposition products that interfere with analytical applications [3]. Light-protected storage containers and laboratory environments are essential for maintaining reagent integrity.

Long-term Stability Considerations

Temperature control represents a fundamental aspect of semixylenol orange stabilization. The compound exhibits thermal stability up to moderate temperatures, but prolonged exposure to elevated temperatures can lead to degradation reactions [7]. Room temperature storage under controlled humidity conditions provides optimal stability for extended periods.

The stabilization methodology also addresses the prevention of oxidative degradation through the use of appropriate packaging and storage atmospheres. Nitrogen blanketing or sealed ampule storage can provide additional protection against atmospheric oxygen, which may catalyze degradation reactions over time [7].

Moisture control is achieved through the use of appropriate desiccants and moisture-barrier packaging. The hygroscopic nature of many analytical reagents requires careful attention to humidity levels to prevent the formation of hydrates or other moisture-related degradation products [7].

| Process Stage | Conditions |

|---|---|

| Initial Synthesis | 55°C, 2.5 hours stirring |

| Crude Product Treatment | Cooling in ice bath, overnight at room temperature |

| Crystallization Solvent | Acetone |

| Crystallization Method | Evaporation crystallization |

| Drying Conditions | Vacuum desiccator over P₂O₅ |

| Storage Conditions | Dark conditions, room temperature |

| Stabilization Method | Protection from light and moisture |

Quality Control and Analytical Verification

The final analytical-grade semixylenol orange requires comprehensive quality control analysis to verify purity and identify any remaining impurities. High-performance liquid chromatography analysis provides quantitative assessment of the main component and identifies trace impurities that may affect analytical performance [5].

Spectroscopic characterization through ultraviolet-visible, infrared, and nuclear magnetic resonance spectroscopy confirms the identity and purity of the final product. These analytical methods provide detailed information about the molecular structure and detect any degradation products or synthetic impurities that may be present [5].

The physical properties of the crystalline product, including melting point, solubility characteristics, and crystal morphology, provide additional quality control parameters. These properties must meet established specifications for analytical-grade reagents to ensure consistent performance in analytical applications [8] [9].

| Property | Value |

|---|---|

| Chemical Name | Semixylenol Orange |

| CAS Registry Number | 19329-67-0 |

| Molecular Formula | C₂₆H₂₅NO₉S |

| Molecular Weight | 527.54 g/mol |

| Physical State | Solid |

| Appearance | Orange-yellow powder |

| Predicted Boiling Point | 741.7±60.0 °C |

| Predicted Density | 1.502±0.06 g/cm³ |

| Predicted pKa | 1.77±0.10 |

| MDL Number | MFCD23104413 |